Product packaging for Di-Fmoc-S-(2-aminoethyl)-L-cysteine(Cat. No.:CAS No. 1786824-21-2)

Di-Fmoc-S-(2-aminoethyl)-L-cysteine

Cat. No.: B1390384
CAS No.: 1786824-21-2
M. Wt: 608.7 g/mol
InChI Key: NLOLNMFTKFRJEO-YTTGMZPUSA-N
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Description

Significance of Modified Amino Acids in Peptide and Protein Research

The twenty proteinogenic amino acids offer a vast but finite chemical space for the construction of peptides and proteins. The introduction of modified or unnatural amino acids expands this repertoire, enabling the creation of molecules with enhanced or entirely new functionalities. abyntek.com These modifications can range from simple alterations, such as N-methylation of the peptide backbone, to the incorporation of complex side chains bearing fluorescent probes, cross-linking agents, or post-translational modifications. abyntek.comresearchgate.net

The strategic incorporation of unnatural amino acids can:

Enhance Stability: Modified backbones or side chains can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based therapeutics. biosynth.com

Improve Bioavailability: Alterations to the physicochemical properties of a peptide, such as lipophilicity, can improve its absorption and distribution. biosynth.com

Modulate Conformation: The introduction of sterically constrained amino acids can be used to stabilize specific secondary structures like α-helices or β-sheets, which is crucial for mimicking or inhibiting protein-protein interactions. researchgate.net

Introduce Probes and Labels: Amino acids can be functionalized with reporter groups such as fluorophores, allowing for the study of protein localization, dynamics, and interactions within living systems. nih.gov

Create Novel Catalytic Sites: The incorporation of amino acids with unique reactive groups can be used to design novel enzymes or catalytic peptides. biosynth.com

Overview of Fmoc-Based Protection Strategies

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. lgcstandards.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. lgcstandards.comlifetein.com A key element of SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid. lifetein.com

The Fmoc protecting group is widely favored in SPPS due to its base-lability. lifetein.comnumberanalytics.com It is stable to the acidic conditions often used to cleave side-chain protecting groups, but it can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. lgcstandards.comlifetein.com This orthogonality allows for the selective deprotection of the α-amino group without affecting the integrity of the growing peptide chain or its side-chain protecting groups. acs.org

The Fmoc/tBu (tert-butyl) strategy is the most common approach in SPPS. lifetein.com In this method, the N-terminal α-amino group is protected by Fmoc, while the side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). nih.gov At the end of the synthesis, the final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a strong acid, typically trifluoroacetic acid (TFA). lgcstandards.com

Contextualizing Di-Fmoc-S-(2-aminoethyl)-L-cysteine as a Specialized Building Block

This compound is a derivative of the amino acid cysteine that has been modified in two key ways:

S-(2-aminoethyl) modification: The thiol group of the cysteine side chain is derivatized with a 2-aminoethyl group. This introduces a primary amine functionality at the end of the side chain.

Di-Fmoc protection: Both the α-amino group of the cysteine backbone and the newly introduced amino group on the side chain are protected with Fmoc groups. scbt.comscbio.cnscbt.com

This dual protection strategy makes this compound a valuable and specialized building block in peptide synthesis. The presence of two Fmoc groups allows for differential deprotection strategies, enabling the selective unmasking of either the α-amino group for peptide chain elongation or the side-chain amino group for subsequent modification or cyclization. This bifunctionality opens up possibilities for creating complex peptide architectures, such as branched or cyclic peptides, which are of significant interest in drug discovery and materials science. researchgate.net

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₅H₃₂N₂O₆S
Molecular Weight 608.70 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF and DMSO

Table 1: Chemical and physical properties of this compound. Data sourced from scbt.comscbio.cnscbt.com.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts with the commercially available S-(2-aminoethyl)-L-cysteine. nih.gov The two primary amino groups, the α-amino group and the side-chain amino group, are then protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. numberanalytics.com The reaction stoichiometry and conditions are carefully controlled to ensure the protection of both amino groups, yielding the desired Di-Fmoc product. Purification is typically achieved through chromatographic techniques to obtain the final compound with high purity.

Applications in Peptide Synthesis

The unique structure of this compound lends itself to several specialized applications in peptide synthesis.

Incorporation into Peptide Chains

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. creative-peptides.com The α-Fmoc group is selectively removed using a mild base, allowing the carboxyl group of the next amino acid in the sequence to be coupled to the newly freed α-amino group. The side-chain Fmoc group remains intact during this process.

On-Resin Side-Chain Modification

Once incorporated into a peptide chain on the solid support, the side-chain Fmoc group of the S-(2-aminoethyl)-L-cysteine residue can be selectively removed. This exposes the primary amine on the side chain, which can then be used as a handle for further modifications. This on-resin modification strategy is highly advantageous as it allows for the introduction of various functionalities in a site-specific manner. For example, biotin (B1667282), fluorophores, or other reporter molecules can be attached to the side chain to create labeled peptides for use in diagnostic assays or imaging studies. abyntek.com

Synthesis of Branched and Cyclic Peptides

The bifunctional nature of this compound makes it an excellent building block for the synthesis of branched and cyclic peptides. After selective deprotection of the side-chain amine, a second peptide chain can be synthesized from this point, leading to the formation of a branched peptide. Alternatively, the side-chain amine can be reacted with a carboxylic acid group elsewhere in the peptide chain to form a lactam bridge, resulting in a cyclic peptide. Cyclization is a widely used strategy to improve the stability and biological activity of peptides. abyntek.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N2O6S B1390384 Di-Fmoc-S-(2-aminoethyl)-L-cysteine CAS No. 1786824-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6S/c38-33(39)32(37-35(41)43-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-44-18-17-36-34(40)42-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLNMFTKFRJEO-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis: S-(2-aminoethyl)-L-cysteine (AEC)

S-(2-aminoethyl)-L-cysteine, also known as thialysine, is a lysine (B10760008) analogue where the γ-methylene group is replaced by a sulfur atom. nih.gov Its synthesis is a critical first step in obtaining the final di-Fmoc derivative.

The most direct chemical route to AEC involves the S-alkylation of L-cysteine with a suitable 2-aminoethylating agent. This reaction is a classic example of nucleophilic substitution, where the highly nucleophilic thiol group of cysteine attacks an electrophilic carbon.

The synthesis is typically achieved by reacting L-cysteine with a 2-haloethylamine, such as 2-bromoethylamine (B90993) hydrobromide, under basic conditions. nih.govchemicalbook.com The base is essential for deprotonating the thiol group of cysteine, forming a highly reactive thiolate anion which then acts as the nucleophile.

Several parameters must be carefully controlled to ensure high yield and minimize side reactions. The choice of base, solvent, temperature, and stoichiometry are all critical optimization parameters. Aqueous solutions are commonly employed, and the pH is typically maintained in the mildly alkaline range to facilitate thiolate formation without promoting unwanted side reactions. nih.gov A study on S-(2-haloethyl)-L-cysteine analogs highlighted that the rate of hydrolysis increases dramatically at pH 8 compared to more acidic conditions. nih.gov Optimization of the alkylation reaction is crucial, as side reactions such as the modification of methionine residues can occur with certain alkylating agents. nih.gov

Table 1: Reaction Parameters for the Synthesis of S-(2-aminoethyl)-L-cysteine

Parameter Typical Conditions Purpose & Optimization Considerations
Substrates L-cysteine, 2-Bromoethylamine hydrobromide Stoichiometry needs optimization to maximize yield and minimize unreacted starting materials.
Solvent Aqueous media (e.g., Water) Provides good solubility for the amino acid and reagents; facilitates pH control.
Base Sodium hydroxide, Sodium carbonate Required to deprotonate the cysteine thiol. The amount of base must be carefully controlled to maintain optimal pH.
pH Mildly alkaline (pH 8-10) Promotes the formation of the nucleophilic thiolate anion while minimizing side reactions like hydrolysis of the alkylating agent. nih.gov
Temperature Room temperature to slightly elevated Balances reaction rate with the stability of reactants and products.

| Reaction Time | Several hours to overnight | Monitored for completion to ensure maximum conversion. |

The progress of the alkylation reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a common method, where the consumption of L-cysteine and the formation of the AEC product can be visualized using a ninhydrin (B49086) stain, which reacts with the primary amine groups to produce a characteristic purple color. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.

Purification of the resulting AEC is typically achieved through ion-exchange chromatography. nih.gov Since AEC is an amphoteric compound with two basic amino groups and one acidic carboxyl group, it can be bound to either a cation or anion exchange resin and then selectively eluted. nih.gov Crystallization is another common purification method. For instance, after adjusting the pH, the product can be crystallized from a suitable solvent system, such as by the addition of acetone (B3395972) to a concentrated aqueous solution to precipitate the hydrobromide salt. chemicalbook.com

Besides direct chemical synthesis, alternative routes to AEC have been explored, primarily involving enzymatic methods. One such pathway uses the enzyme cystathionine-β-synthase, which can catalyze the reaction between L-serine and cysteamine (B1669678) to produce S-(2-aminoethyl)-L-cysteine. nih.gov Another enzymatic approach demonstrates that pantetheine (B1680023) can serve as an efficient donor of the cysteamine moiety for the synthesis of AEC. nih.gov These biocatalytic methods offer high specificity and can be advantageous under certain manufacturing contexts, though chemical synthesis remains a prevalent and scalable approach.

Chemical Synthesis via Nucleophilic Substitution

Fmoc-Protection Strategies for Cysteine Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily used for the temporary protection of α-amino groups. lifetein.comaltabioscience.com Its key advantage is its lability to mild bases, such as a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), while remaining stable to the acidic conditions often used to remove side-chain protecting groups. altabioscience.com

When working with cysteine derivatives, a dual-protection strategy is necessary. The α-amino group is protected with Fmoc, and the side-chain thiol group must also be protected to prevent its oxidation to a disulfide or its participation in undesired side reactions. peptide.com A variety of thiol-protecting groups are available, with the trityl (Trt) group being one of the most common in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. sigmaaldrich.com This orthogonality is crucial for the selective deprotection and manipulation of the amino acid. An interesting side reaction to note is the potential for the fluorenylmethyl (Fm) moiety to migrate from the α-nitrogen to an unprotected sulfur atom during Fmoc deprotection, underscoring the importance of the thiol protecting group. beilstein-journals.org

Synthesis of Di-Fmoc-S-(2-aminoethyl)-L-cysteine

The synthesis of the target molecule, this compound, involves the protection of both primary amino groups—the α-amino group of the cysteine backbone and the terminal amino group of the S-aminoethyl side chain. This is typically accomplished in a one-pot reaction by treating the precursor, S-(2-aminoethyl)-L-cysteine, with at least two equivalents of an Fmoc-donating reagent.

The reaction is generally performed in a biphasic system, such as an aqueous solution of a mild base mixed with an organic solvent. cam.ac.uk The base, commonly sodium bicarbonate or sodium carbonate, deprotonates both primary amines, rendering them nucleophilic. The Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), is dissolved in the organic phase. Vigorous stirring ensures sufficient mixing for the acylation reaction to proceed at both amino groups. The final product, being significantly more hydrophobic than the starting material, can then be isolated by extraction and purified by crystallization or chromatography.

Table 2: Proposed Reaction Parameters for Synthesis of this compound

Parameter Typical Conditions Purpose & Optimization Considerations
Substrate S-(2-aminoethyl)-L-cysteine (AEC) The starting material with two primary amines to be protected.
Fmoc Reagent Fmoc-OSu, Fmoc-Cl At least two molar equivalents are required to ensure complete di-protection.
Solvent System Biphasic: Water/Dioxane, Water/Acetonitrile Allows for the dissolution of both the polar amino acid and the nonpolar Fmoc reagent.
Base Sodium Bicarbonate, Sodium Carbonate Maintains an alkaline pH to keep the amino groups deprotonated and nucleophilic.
Temperature 0°C to Room Temperature The reaction is often started cold to control the initial exothermic reaction and then allowed to warm.

| Purification | Acidification, Extraction, Crystallization | The product is precipitated by acidifying the aqueous layer, then extracted into an organic solvent and purified. |

This systematic approach, from the foundational S-alkylation of cysteine to the comprehensive protection with Fmoc groups, allows for the efficient and controlled synthesis of this compound, a valuable building block for further chemical transformations.

Analytical Approaches for Structural Confirmation and Purity Assessment

Spectroscopic Analysis in Synthetic Chemistry

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

For this compound, ¹H and ¹³C NMR spectroscopy would be utilized to confirm the presence and connectivity of the various structural components. rsc.orgnih.govbeilstein-journals.org The spectra would be expected to show characteristic signals for the protons and carbons of the fluorenylmethoxycarbonyl (Fmoc) protecting groups, the S-(2-aminoethyl) moiety, and the L-cysteine backbone. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish the connectivity between different parts of the molecule. beilstein-journals.orgdigitellinc.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence for the correct chemical formula (C₃₅H₃₂N₂O₆S). scbt.comjuniperpublishers.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural insights, corroborating the proposed connectivity of the atoms. juniperpublishers.com

Fourier-transform infrared spectroscopy (FTIR) is another valuable tool, used to identify the presence of key functional groups. rsc.orgnih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the carbamate (B1207046) groups, the aromatic C-H and C=C stretching of the fluorene (B118485) rings, and the C-S stretching of the thioether linkage. nih.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations Information Gained
¹H NMRSignals for aromatic protons (fluorene), methylene (B1212753) and methine protons (Fmoc), and protons of the aminoethyl and cysteine moieties. rsc.orgConfirms the presence of all hydrogen-containing components and their chemical environments.
¹³C NMRResonances for aromatic, carbonyl, and aliphatic carbons. rsc.orgVerifies the carbon skeleton of the molecule.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound. scbt.comjuniperpublishers.comConfirms the molecular weight and elemental composition.
FTIRCharacteristic absorption bands for N-H, C=O, C=C (aromatic), and C-S bonds. nih.govIdentifies key functional groups present in the molecule.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of non-volatile organic compounds like this compound. nih.govoup.comoup.com By employing a suitable stationary phase (e.g., C18) and mobile phase, a single, sharp peak should be observed for the pure compound, with the absence of significant impurity peaks. ajpamc.comgoogle.com The retention time of the compound under specific chromatographic conditions can also serve as an identifying characteristic. The use of a UV detector is common for Fmoc-protected compounds due to the strong UV absorbance of the fluorenyl group. rsc.orgoup.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity assessment. sigmaaldrich.com A single spot with a specific retention factor (Rf) value on the TLC plate, visualized under UV light, would indicate a high degree of purity.

Interactive Data Table: Chromatographic Parameters for Purity Analysis

Technique Typical Stationary Phase Typical Mobile Phase Detection Method Purity Indication
HPLCReversed-phase (e.g., C18) nih.govoup.comAcetonitrile/Water with an additive like TFA rsc.orgoup.comUV Absorbance rsc.orgoup.comA single major peak with >95% area.
TLCSilica Gel sigmaaldrich.comA mixture of organic solvents (e.g., Ethyl Acetate/Hexane) rsc.orgUV Light (254 nm)A single spot with a consistent Rf value.

Determination of Stereochemical Integrity and Racemization Monitoring

Since this compound is derived from the chiral amino acid L-cysteine, it is crucial to confirm that the stereochemical integrity of the chiral center is maintained throughout the synthesis. Racemization, the formation of the D-enantiomer, is a known risk during peptide synthesis and related chemical transformations, particularly for cysteine derivatives. nih.govsigmaaldrich.comnih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for separating enantiomers. rsc.org By using a chiral stationary phase, it is possible to resolve the L- and D-enantiomers of the final compound or of a suitable derivative. rsc.org The absence or negligible presence of the D-enantiomer peak would confirm the stereochemical purity of the product.

Polarimetry can also be used to measure the optical rotation of the compound. rsc.org A specific rotation value consistent with the pure L-enantiomer would provide evidence of stereochemical integrity. However, this method is less sensitive than chiral HPLC for detecting small amounts of the other enantiomer.

The potential for racemization of cysteine derivatives is influenced by factors such as the choice of coupling reagents, bases, and reaction conditions. nih.govrsc.orgrsc.org For instance, the use of certain bases like N-methylmorpholine has been shown to cause significant racemization, which can be suppressed by using a weaker base like 2,4,6-collidine. nih.gov Therefore, careful monitoring of stereochemistry is an essential aspect of quality control for this compound.

Applications in Solid Phase Peptide Synthesis Spps

Integration of Di-Fmoc-S-(2-aminoethyl)-L-cysteine as a Functionalized Monomer

In SPPS, this compound can be incorporated into a growing peptide chain like any other Fmoc-protected amino acid. The process involves the selective deprotection of the alpha-amino Fmoc group using a base, typically piperidine (B6355638), followed by coupling of the exposed amine to the activated carboxyl group of the next amino acid in the sequence. The Fmoc group on the side chain remains intact during this process, allowing for later, selective deprotection and modification. This enables the introduction of a reactive primary amine at a specific point in the peptide sequence, which can be used for various post-synthesis modifications, such as the attachment of labels, cross-linking agents, or for creating branched peptides.

Advantages in Peptide Elongation and Minimization of Side Reactions

The incorporation of cysteine into peptides can be challenging due to side reactions such as racemization and β-elimination. The choice of protecting group for the cysteine's sulfhydryl group is critical in mitigating these issues. scbt.com

The S-(2-aminoethyl) thioether bond is generally stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the use of common coupling reagents. The side-chain Fmoc group is also stable to these conditions. During the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the S-(2-aminoethyl) linkage and the side-chain Fmoc group are expected to remain intact. The side-chain Fmoc group can then be removed selectively using piperidine after the peptide has been purified, providing an orthogonal protection strategy.

Strategies for Disulfide Bond Formation in Cysteine-Containing Peptides

The S-(2-aminoethyl) group is not a traditional protecting group for the cysteine thiol that can be removed to allow for disulfide bond formation. Instead, this modification fundamentally alters the side chain. Therefore, this compound is not used when the goal is to form a disulfide bridge at that specific cysteine residue. Its purpose is to introduce a functional handle. For the formation of disulfide bonds elsewhere in the peptide, standard strategies involving other cysteine residues with appropriate thiol protecting groups (e.g., Trityl (Trt), Acetamidomethyl (Acm)) would be employed in conjunction with the incorporation of this compound at a different position.

Overcoming Synthetic Challenges in Complex Peptide Sequences

The synthesis of complex peptides, such as those with multiple reactive sites or a tendency to aggregate, requires careful selection of building blocks. This compound can be advantageous in these scenarios. The ability to introduce a protected primary amine allows for late-stage modifications on a fully assembled and purified peptide, which can be more efficient and lead to a cleaner final product than carrying a highly functionalized or sensitive group through the entire synthesis. The introduction of the flexible S-(2-aminoethyl) side chain can also potentially disrupt aggregation-prone sequences.

Role in Chiral Peptide Nucleic Acid (PNA) Synthesis

Peptide nucleic acids are synthetic DNA mimics with a peptide-like backbone. The S-(2-aminoethyl)-L-cysteine core of this compound is structurally related to the N-(2-aminoethyl)glycine backbone of standard PNA. The chirality of the L-cysteine backbone in this compound allows for the synthesis of chiral PNAs.

By attaching nucleobases to the side-chain amino group (after its deprotection), this monomer can be incorporated into a PNA sequence. The chiral backbone can influence the hybridization properties of the PNA with its target DNA or RNA, potentially leading to enhanced binding affinity, specificity, or altered helical geometry. The Fmoc protecting groups are compatible with standard PNA synthesis protocols.

Summary of Compound Properties

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₃₅H₃₂N₂O₆S scbt.com
Molecular Weight 608.70 g/mol scbt.com
Protection Scheme α-amino (Fmoc), side-chain amino (Fmoc)N/A

Contributions to Protein Engineering and Bioconjugation Strategies

Introduction of Specific Functional Handles into Peptides and Proteins

The incorporation of Di-Fmoc-S-(2-aminoethyl)-L-cysteine into a peptide sequence introduces a primary amine via the S-(2-aminoethyl) side chain. This primary amine serves as a valuable functional handle, distinct from the N-terminal amine and the epsilon-amine of lysine (B10760008). The presence of two Fmoc protecting groups, one on the alpha-amino group of the cysteine backbone and the other on the newly introduced aminoethyl group, allows for selective deprotection and subsequent modification. This enables the site-specific introduction of a wide array of functionalities, such as fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, at a defined position within the peptide.

Site-Selective Chemical Modification of Cysteine Residues

While the thiol group of the parent cysteine is masked in this compound, the introduced amino group opens up avenues for site-selective modifications that are orthogonal to traditional cysteine-based bioconjugation.

The primary application of this compound is not for direct participation in thiol-maleimide reactions due to the protected thiol. However, its use facilitates a related but distinct approach. After incorporation into a peptide and selective deprotection of the side-chain amine, this newly available nucleophile can be targeted by amine-reactive reagents. This allows for a two-step conjugation strategy where a maleimide (B117702) functionality can be introduced onto the peptide via the aminoethyl side chain. This newly installed maleimide can then react with a thiol-containing molecule, effectively using the S-(2-aminoethyl)-L-cysteine as a platform to indirectly mediate a thiol-maleimide type of conjugation.

Similar to thiol-maleimide approaches, the direct involvement of the protected thiol of this compound in thiol-ene reactions is not its primary purpose. Instead, the aminoethyl side chain can be modified to introduce an alkene. Following the incorporation of the S-(2-aminoethyl)-L-cysteine into a peptide and selective deprotection of its side chain, an alkene-containing moiety can be attached to the primary amine. This positions an alkene at a specific site in the peptide, which can then undergo a photo-initiated thiol-ene reaction with a thiol-containing substrate. This strategy allows for precise control over the location of the modification.

The use of this compound is a prime example of an orthogonal bioconjugation strategy. In a peptide that contains natural cysteine residues, the thiol groups can be modified using traditional thiol-specific chemistry. The S-(2-aminoethyl)-L-cysteine, with its protected thiol and orthogonally protected amine, allows for a separate and specific modification at its location. By deprotecting the side-chain amine of the S-(2-aminoethyl)-L-cysteine, it can be reacted with an amine-specific reagent without affecting the native cysteine residues. This enables the introduction of two different modifications onto the same peptide in a highly controlled manner.

Design and Fabrication of Molecular Scaffolds and Linkers

This compound is a valuable component in the design and fabrication of molecular scaffolds and linkers. The extended side chain provides a flexible spacer, and the terminal primary amine serves as an attachment point. This allows for the construction of branched peptides where additional peptide chains or other molecules can be grown from the side chain of the modified cysteine residue. These structures are instrumental in creating multivalent ligands, drug delivery systems, and scaffolds for tissue engineering.

Application Description
Branched PeptidesThe side-chain amine serves as an initiation point for the synthesis of a second peptide chain, creating a forked structure.
Multivalent LigandsMultiple copies of a targeting ligand can be attached to a central scaffold built with S-(2-aminoethyl)-L-cysteine to enhance binding avidity.
Drug ConjugatesA therapeutic agent can be linked to the peptide via the aminoethyl side chain, creating a targeted drug delivery vehicle.

Peptide and Protein Stapling for Conformational Control

Peptide stapling is a technique used to constrain a peptide into a specific conformation, often an alpha-helix, to enhance its stability and biological activity. While traditional stapling involves linking the side chains of two amino acids, the use of modified residues like S-(2-aminoethyl)-L-cysteine can offer alternative stapling strategies. For instance, two S-(2-aminoethyl)-L-cysteine residues incorporated at appropriate positions in a peptide sequence can be cross-linked. After selective deprotection of their side-chain amines, a bifunctional linker can be used to "staple" the peptide, thereby locking in its secondary structure.

Development of Molecular Probes for Chemical Biology Studies

While the core structure of S-(2-aminoethyl)-L-cysteine serves as a lysine analogue and has been explored in various biochemical and physiological studies, the application of its di-Fmoc protected form, this compound, in the direct development of molecular probes for chemical biology is not extensively detailed in currently available research. nih.gov However, the principles of cysteine bioconjugation and the use of protected amino acids provide a clear framework for its potential in this area. nih.gov

The general strategy for creating molecular probes, such as fluorescently labeled peptides or proteins, often involves the site-specific modification of amino acid residues. Cysteine, with its reactive thiol group, is a prime target for such modifications. nih.govnih.govnih.gov The development of these probes is crucial for visualizing and understanding complex biological processes within living cells and organisms.

Conceptual Application in Probe Development:

The synthesis of a molecular probe using a cysteine derivative typically follows a multi-step process. In a hypothetical scenario involving a compound like this compound, the Fmoc protecting groups would be leveraged to ensure that the reactive moieties of the cysteine derivative are shielded until the desired stage of synthesis.

A generalized workflow for the development of a fluorescently labeled peptide probe might include:

Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is assembled on a solid support. During this process, an Fmoc-protected cysteine derivative could be incorporated at a specific position in the peptide sequence.

Selective Deprotection: After the full peptide chain is synthesized, the protecting groups on the cysteine residue are removed to expose the reactive thiol group.

Fluorophore Conjugation: A cysteine-reactive fluorescent dye is then introduced, which selectively attaches to the deprotected thiol group.

Cleavage and Purification: The final labeled peptide is cleaved from the solid support and purified to yield the functional molecular probe.

The ability to introduce a uniquely reactive handle, like the one offered by the S-(2-aminoethyl)-L-cysteine core, can be advantageous for creating probes with specific functionalities. The ethylamino group could potentially be used for orthogonal ligation chemistry, allowing for the attachment of a second molecular entity, such as a targeting ligand or another signaling molecule.

Exploration in Supramolecular Chemistry and Functional Materials Science

Design and Synthesis of Low Molecular Weight Gelators Based on Di-Fmoc Functionalization

The design of low molecular weight gelators (LMWGs) often involves a molecular architecture that balances hydrophilic and hydrophobic interactions, enabling the formation of self-assembled fibrillar networks that immobilize solvent molecules. The title compound, Di-Fmoc-S-(2-aminoethyl)-L-cysteine, is an exemplary model for such a design. It features a chiral L-cysteine core, which can introduce specific packing arrangements. The key feature is the presence of two Fmoc groups, one protecting the α-amino group and the other protecting the amino group of the S-(2-aminoethyl) side chain. This di-functionalization significantly enhances the hydrophobic and π-stacking potential of the molecule.

The synthesis of this compound would logically proceed in two main stages. The first stage is the synthesis of the precursor, S-(2-aminoethyl)-L-cysteine. This can be achieved through established methods. Following the synthesis of the di-amino acid precursor, the second stage involves the introduction of the two Fmoc protecting groups. This is typically accomplished by reacting the di-amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The reaction would proceed to protect both the primary α-amino group and the secondary amino group on the side chain, yielding the target this compound.

A closely related and extensively studied analogue is di-Fmoc-L-lysine. rsc.orgresearchgate.netacs.org This molecule, which also possesses two Fmoc groups attached to the α- and ε-amino groups of lysine (B10760008), has been shown to be an excellent gelator. rsc.orgresearchgate.netacs.org The rationale behind the design of di-Fmoc functionalized amino acids as LMWGs is that the two bulky, aromatic Fmoc groups provide strong, directional π-π stacking interactions, which are a primary driving force for self-assembly. rsc.orgnih.gov

Mechanistic Investigations of Self-Assembly Processes

The self-assembly of Fmoc-functionalized amino acids into supramolecular structures is a complex process governed by a delicate interplay of non-covalent interactions. For di-Fmoc derivatives like this compound, the dominant forces are expected to be aromatic π-π stacking and hydrogen bonding.

Role of Aromatic π-π Stacking Interactions

The fluorenyl groups of the Fmoc moieties are large, planar, and electron-rich, making them ideal for π-π stacking interactions. nih.govresearchgate.net In a suitable solvent or under specific pH conditions, these groups from different molecules can stack on top of each other, leading to the formation of one-dimensional aggregates. rsc.orgresearchgate.net This stacking is a major contributor to the stability of the self-assembled structures. Spectroscopic techniques such as fluorescence spectroscopy can be used to probe these interactions. The formation of excimers, indicated by a red-shift in the fluorescence emission spectrum, is a characteristic signature of π-π stacking between fluorenyl groups in the gel state. researchgate.net Studies on di-Fmoc-L-lysine have confirmed that π-π stacking is a crucial element in its self-assembly and gelation. rsc.orgresearchgate.net It is highly probable that this compound would exhibit similar behavior, with the two Fmoc groups providing multiple sites for intermolecular aromatic interactions, thus promoting robust self-assembly.

Influence of Hydrogen Bonding Networks

In addition to π-π stacking, hydrogen bonding plays a critical role in the formation and stabilization of the fibrillar networks of LMWGs. nih.govresearchgate.net In this compound, several moieties can participate in hydrogen bonding: the carboxylic acid group, the carbamate (B1207046) linkages of the Fmoc groups, and the thioether linkage in the side chain which can act as a hydrogen bond acceptor. The formation of intermolecular hydrogen bonds between the carboxylic acid groups and between the carbamate groups can lead to the formation of extended chains, which then associate through π-π stacking to form fibers. The presence and nature of these hydrogen bonds can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy. rsc.org In the case of di-Fmoc-L-lysine, hydrogen bonding has been shown to be a significant driving force for its self-assembly in both hydrogels and organogels. rsc.orgresearchgate.net The combination of extensive π-π stacking and a network of hydrogen bonds is what endows these di-Fmoc derivatives with their potent gelation capabilities.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes) for Enhanced Properties

The non-covalent functionalization of nanomaterials, such as carbon nanotubes (CNTs), with biomolecules is a promising strategy to improve their dispersibility in aqueous media and to impart specific functionalities. The aromatic Fmoc group has been shown to interact strongly with the graphitic surface of CNTs through π-π stacking. nih.govresearchgate.net This provides a convenient method for anchoring Fmoc-containing molecules onto the surface of CNTs without disrupting their intrinsic electronic and mechanical properties.

The functionalization of CNTs with this compound could offer several advantages. The two Fmoc groups would provide strong anchoring to the CNT surface, potentially leading to a stable and dense coating. The L-cysteine backbone and the S-(2-aminoethyl) side chain would present a hydrophilic and functional interface to the solvent, thereby enhancing the water solubility and biocompatibility of the CNTs. Furthermore, the amino and carboxylic acid groups could be used for further chemical modifications, allowing for the attachment of other molecules of interest, such as drugs or targeting ligands.

Studies have demonstrated the successful non-covalent functionalization of single-walled and multi-walled carbon nanotubes with various Fmoc-amino acids, including those with aromatic side chains to maximize π-π interactions. nih.govresearchgate.netitu.edu.tr These functionalized CNTs have shown improved dispersion in aqueous solutions. researchgate.netitu.edu.tr Molecular dynamics simulations have been employed to understand the interactions between Fmoc-amino acids and the CNT surface, confirming the importance of π-π stacking. nih.gov It is therefore highly conceivable that this compound would be an effective agent for the non-covalent functionalization of carbon nanotubes, leading to hybrid materials with enhanced properties for applications in biomedicine and materials science.

Correlating Molecular Structure with Supramolecular Behavior

The self-assembly and gelation properties of Fmoc-amino acids are highly dependent on their molecular structure. rsc.orgmdpi.comqub.ac.ukmanchester.ac.uk Subtle changes in the amino acid side chain can have a profound impact on the resulting supramolecular architecture and material properties.

The following table summarizes some of the properties of the analogous compound, di-Fmoc-L-lysine, which provides a basis for predicting the behavior of this compound.

PropertyDi-Fmoc-L-lysineReference
Minimum Hydrogelation Concentration 0.1 wt% rsc.org
Gelation pH Range Ambidextrous (forms hydrogels at various pH values) rsc.orgresearchgate.net
Thermal Stability of Hydrogel High (up to ~100 °C) rsc.org
Driving Forces for Self-Assembly π-π stacking and hydrogen bonding rsc.orgresearchgate.net
Observed Morphologies Distinct fibrous networks in hydrogels and organogels rsc.orgresearchgate.net

Interactive Data Table: Properties of Di-Fmoc-L-lysine Gels

Solvent SystemMinimum Gelation Concentration (wt%)Gel Melting Temperature (°C)
Water (pH 6.0)0.1>100
Water (pH 7.4)0.1>100
Chloroform2Not reported
Dichloromethane2Not reported
Methanol2Not reported
(Data sourced from references rsc.org and researchgate.net)

Biochemical and Mechanistic Research Applications of S 2 Aminoethyl L Cysteine Aec

Analog Studies: S-(2-aminoethyl)-L-cysteine as a Lysine (B10760008) Analog

S-(2-aminoethyl)-L-cysteine, also known as thialysine, is widely recognized and utilized in research as a toxic analog of the amino acid L-lysine. wikipedia.orgnih.gov This mimicry is the foundation of its biological activity; AEC can deceive cellular machinery that normally recognizes and processes lysine. This functional antagonism allows researchers to probe various lysine-dependent pathways and select for mutant organisms that have altered amino acid metabolism. nih.gov For example, its toxicity is often exploited as a selection agent in experiments to isolate mutants with specific metabolic characteristics, such as the overproduction of L-lysine or resistance to the analog itself. nih.gov

The structural difference, the substitution of a methylene (B1212753) group with a sulfur atom, is subtle enough to allow AEC to be recognized by enzymes and transporters involved in lysine metabolism, but significant enough to disrupt subsequent biochemical reactions, leading to inhibitory or toxic effects. wikipedia.org This property makes AEC an invaluable molecule for comparative analyses and for studying the specificity of enzyme-substrate interactions.

Enzyme Inhibition and Mechanistic Insights into Biosynthetic Pathways

AEC's role as a lysine antimetabolite makes it a key inhibitor of enzymes within the lysine biosynthetic pathway, offering researchers a method to study pathway regulation and enzyme kinetics.

Dihydrodipicolinate synthase (DHDPS) is a critical enzyme that catalyzes the first committed step in the lysine biosynthesis pathway in bacteria and plants. nih.gov S-(2-aminoethyl)-L-cysteine has been shown to inhibit this enzyme. In Escherichia coli, DHDPS is 50% inhibited by a 4.6 mM concentration of AEC. theadl.com Studies have indicated that AEC acts as a competitive inhibitor with respect to one of the substrates, L-aspartate-beta-semialdehyde. While it is considered to have poor in vitro potency against plant DHDPS, its growth-inhibitory effects on plants are well-documented. nih.gov This suggests that its primary mode of toxicity in plants might be through competition with lysine for incorporation into proteins rather than direct enzyme inhibition. nih.gov The inhibitory effect of AEC on DHDPS is a cornerstone of its use as a selective agent for isolating genetically engineered cells, such as in soybeans, that express a lysine-insensitive version of the DHDPS gene.

Table 1: Inhibition of E. coli Dihydrodipicolinate Synthase (DHDPS) by AEC and other Compounds

S-(2-aminoethyl)-L-cysteine is also known to inhibit lysine 2,3-aminomutase. wikipedia.orgnih.gov This enzyme is involved in lysine metabolism. AEC's interaction with this aminomutase highlights its broad utility in studying various enzymes that recognize lysine as a substrate. While it can be processed by the enzyme, it is a much less efficient substrate compared to L-lysine. Despite being a poor substrate, it acts as a strong competitive inhibitor. This characteristic allows researchers to probe the active site and mechanism of lysine aminomutases.

Interactions with Proteins and Enzymes: Understanding Molecular Targets and Pathways

The primary molecular targets of AEC are enzymes and proteins that are part of lysine's metabolic and functional pathways. A major point of interaction is with lysyl-tRNA synthetases (LysRS), the enzymes responsible for attaching lysine to its corresponding transfer RNA (tRNA) for protein synthesis. By competing with lysine for the active site of LysRS, AEC can disrupt the normal process of protein synthesis, leading to cytotoxic effects. wikipedia.orgnih.gov This inhibition of protein synthesis is a key mechanism behind its toxicity in various organisms, from bacteria to mammalian cells. theadl.com

Furthermore, studies in human leukemia Jurkat T cells have shown that thialysine can induce apoptotic cell death. biomol.com This process involves a mitochondria-dependent signaling pathway and is accompanied by an interruption of the cell cycle. biomol.com The presence of thialysine led to a significant decrease in the protein levels of key cell cycle regulators, including various cyclins and cyclin-dependent kinases (cdks). biomol.com

Applications in Microbial Genetics and Metabolic Engineering

AEC's toxicity provides a strong selective pressure that is highly useful in microbial genetics and metabolic engineering for the development of strains with desired industrial properties.

Adaptive laboratory evolution (ALE) is a powerful technique that involves subjecting microbial populations to a specific selective pressure over many generations to select for beneficial mutations. The toxicity of AEC makes it an excellent selection agent for ALE studies aimed at enhancing lysine biosynthesis or modifying related metabolic pathways. nih.govnih.gov

In a notable application, ALE with AEC was used on commercial wine strains of Saccharomyces cerevisiae. nih.govnih.gov The goal was to generate strains with reduced ethanol (B145695) and increased glycerol (B35011) production, a desirable trait in winemaking, especially in the context of climate change leading to higher sugar content in grapes. nih.gov By selecting for mutants resistant to AEC, researchers successfully isolated strains that overproduced glycerol and, in some cases, reduced ethanol. nih.gov Whole-genome sequencing of these evolved strains revealed point mutations in genes such as Rtg2 (a Retrograde Response activator) and Lys20 and Lys21 (homocitrate synthases). nih.govresearchgate.net Further investigation showed that mutations in Rtg2 were primarily responsible for the desired phenotype of reduced ethanol. researchgate.net This demonstrates how ALE with AEC can be a valid, non-GMO approach to generate industrially valuable microbial strains. nih.govnih.gov

Table 2: Genes Mutated in AEC-Resistant S. cerevisiae Strains from ALE Studies

Generation of Amino Acid Resistant Mutants

S-(2-aminoethyl)-L-cysteine (AEC), a structural analog of the amino acid lysine, serves as a valuable tool in microbial genetics for the selection of amino acid resistant mutants. sigmaaldrich.comwikipedia.org As a toxic lysine analog, AEC can inhibit bacterial growth by mimicking lysine and interfering with cellular processes that depend on this essential amino acid. wikipedia.org This inhibitory effect forms the basis of a powerful selection strategy: mutants that can survive and grow in the presence of AEC often possess alterations in their amino acid metabolism or transport systems, leading to the overproduction of lysine or related amino acids.

One notable application of this technique is in the improvement of L-lysine production in bacteria. For instance, researchers have successfully isolated AEC-resistant mutants from the glutamate-producing bacterium Arthrobacter globiformis. nih.gov In these studies, the bacterium was first mutagenized, often using chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine, to induce random mutations in its genome. The resulting population of mutants was then grown on a medium containing AEC. Only the mutants that had developed resistance to the toxic effects of AEC were able to grow.

These AEC-resistant mutants frequently exhibit deregulated lysine biosynthesis pathways. The resistance mechanism often involves mutations that alter the feedback inhibition of key enzymes in the lysine biosynthetic pathway, such as aspartate kinase. This deregulation leads to an overproduction and excretion of L-lysine. For example, studies with Arthrobacter globiformis have shown that AEC-resistant strains can yield significant amounts of L-lysine in flask cultures. nih.gov

Further research has explored AEC resistance in other microorganisms as well. In Thermus thermophilus, which is known to be highly sensitive to AEC, resistant mutants have been isolated to study the transport mechanisms of this lysine analog. sigmaaldrich.com By identifying the genes that confer resistance, researchers can elucidate the specific transporters involved in the uptake of AEC and, by extension, lysine. sigmaaldrich.com

The generation of AEC-resistant mutants is a well-established method for strain improvement, particularly for industrial amino acid production. The data below illustrates the significant increase in L-lysine yield achieved through this method with an Arthrobacter globiformis mutant strain.

StrainKey CharacteristicsGlucose Concentration (mmol/L)Ammonium Nitrate Concentration (mmol/L)Biotin (B1667282) Concentration (nmol/L)L-Lysine Yield (g/L)
Arthrobacter globiformis AECrVIAEC-resistant mutant280402236 nih.gov

Advanced Methodological Innovations and Future Research Directions

Development of Novel Protecting Group Chemistries

The foundation of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. The thiol group of cysteine is particularly problematic due to its high nucleophilicity and susceptibility to oxidation. While the Fmoc group is the standard for temporary α-amino protection in many SPPS strategies, the development of novel and orthogonal protecting groups for the cysteine side chain remains a vibrant area of research.

Innovations in this area aim to provide greater orthogonality, allowing for selective deprotection and the regioselective formation of multiple disulfide bonds in complex peptides. aalto.fi Researchers have developed a diverse toolbox of over 60 different cysteine protecting groups, each with specific cleavage conditions. researchgate.netnih.gov This allows for sophisticated synthesis strategies where different cysteine residues within the same peptide can be deprotected sequentially.

Recent developments include photocleavable protecting groups like 2-Nitroveratryl (oNv) and nitrodibenzofuran (NDBF), which can be removed with UV light, offering a high degree of spatial and temporal control. chemrxiv.org Another innovative approach is the use of "safety-catch" protecting groups, which are stable until activated by a specific chemical transformation, after which they become labile to a different set of conditions. chemrxiv.org Furthermore, alternatives to the standard Fmoc reagents for Nα-protection, such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT), have been developed to minimize the formation of problematic dipeptide and β-alanine side-products that can occur when using traditional reagents like Fmoc-Cl or Fmoc-OSu. rsc.org

These advancements provide peptide chemists with a more refined set of tools to tackle the synthesis of increasingly complex molecules, where the unique properties of derivatives like Di-Fmoc-S-(2-aminoethyl)-L-cysteine can be fully exploited.

Enhanced Deprotection Protocols in Solution and Solid Phase

The removal of the Fmoc group is a critical and repeated step in Fmoc-based SPPS. The standard protocol utilizes a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govfrontiersin.org However, this standard procedure is not without its challenges, including side reactions like aspartimide formation and racemization, particularly in sensitive sequences. semanticscholar.org Furthermore, piperidine is a controlled and hazardous substance, prompting a search for effective and safer alternatives. researchgate.netchemrxiv.org

Significant research has focused on identifying and validating alternative bases for Fmoc removal. These efforts aim to enhance efficiency, minimize side reactions, and improve the safety and environmental profile of the deprotection step.

Alternative Deprotection Reagent Typical Conditions Key Advantages Potential Drawbacks
4-Methylpiperidine (4-MP) 20% in DMFNot a controlled substance; equivalent efficiency to piperidine. aalto.fichemrxiv.orgchemrxiv.orgSimilar toxicity profile to piperidine. aalto.fi
Piperazine (PZ) 10% w/v in 9:1 DMF/ethanol (B145695)Effective alternative, can be used in microwave-assisted synthesis. researchgate.netLower solubility compared to piperidine. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Low concentrations in DMFVery fast deprotection; useful for "difficult" sequences. chemrxiv.orgnih.govNon-nucleophilic (requires a scavenger); can catalyze aspartimide formation. nih.gov
Pyrrolidine 20% (v/v) in various solventsEffective in less polar, "greener" solvents. d-nb.infoMay increase side-product formation in susceptible sequences. d-nb.info
3-(Diethylamino)propylamine (DEAPA) In N-octyl-pyrrolidoneIdentified as a viable greener alternative. researchgate.netPerformance may be sequence-dependent.
Sodium Azide (NaN₃) In specific solvent systemsMild, base-free conditions. rsc.orgacs.orgRequires careful optimization of solvent and temperature. rsc.org

The mechanism of Fmoc deprotection proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base. researchgate.net The resulting dibenzofulvene (DBF) intermediate is a reactive electrophile that must be trapped, typically by a secondary amine like piperidine, to prevent side reactions. nih.govresearchgate.net The choice of base and solvent can significantly impact the kinetics and completeness of this reaction, especially in long or aggregation-prone peptide sequences. For cysteine-containing peptides, deprotection strategies must also consider potential side reactions at the thiol group, such as the formation of 3-(1-piperidinyl)alanine adducts. semanticscholar.org

Advancements in Automated and High-Throughput Peptide Synthesis Using Fmoc Derivatives

The rise of Fmoc chemistry has been intrinsically linked to the development of automated peptide synthesizers. The mild conditions for Fmoc group removal, compared to the harsh acids used in Boc chemistry, made the automation process more straightforward and compatible with a wider range of chemistries, including post-translational modifications like glycosylation and phosphorylation. chemrxiv.orgchemrxiv.org A key advantage of the Fmoc group in automation is the ability to monitor the deprotection step in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct, providing a useful indicator of reaction completion and synthesis success. chemrxiv.orgunipd.it

Modern automated peptide synthesis has moved beyond simple linear assembly to encompass high-throughput and parallel synthesis platforms, enabling the rapid creation of peptide libraries for drug discovery and materials science. researchgate.net Recent technological innovations have focused on increasing the speed and efficiency of the synthesis cycle.

Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy to both the coupling and deprotection steps can dramatically reduce reaction times, shortening the time to incorporate each amino acid from over an hour to just a few minutes. semanticscholar.org

Flow-Based Peptide Synthesis: Continuous flow systems pass heated reagents through a low-volume reaction vessel. uco.es This approach maintains a high concentration of reagents, allows for rapid reagent exchange, and can reduce the time per amino acid incorporation to under two minutes. uco.es

Advanced Coupling Reagents: The development of more efficient and stable coupling reagents is crucial for automated synthesis, ensuring high yields and minimizing racemization, even at the elevated temperatures used in microwave-assisted methods. chemrxiv.org

Despite these advances, challenges remain, particularly in the synthesis of long or "difficult" sequences prone to aggregation. d-nb.info Aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete deprotection and coupling, and resulting in deletion sequences. Strategies to overcome this include the use of specialized resins, "difficult sequence"-disrupting dipeptide building blocks (e.g., pseudoprolines), and optimized, high-temperature synthesis protocols. chemrxiv.orgrsc.org The high purity and ready availability of a vast array of Fmoc-amino acid derivatives are fundamental to the success of these advanced, automated platforms. rsc.orgresearchgate.net

Sustainable Practices in Peptide Synthesis and Purification for Fmoc-Amino Acid Utilization

Solid-phase peptide synthesis, for all its utility, is a notoriously resource-intensive process. It is estimated that 80-90% of the waste generated during peptide synthesis comes from the extensive use of solvents for washing, deprotection, and coupling steps. chemrxiv.org Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are widely used but are classified as hazardous and are under increasing regulatory scrutiny. researchgate.netchemrxiv.org Consequently, a major focus of modern peptide chemistry is the development of more sustainable or "green" practices.

The core of this effort lies in replacing traditional solvents with more environmentally benign alternatives. Researchers are actively investigating a range of "greener" solvents for their suitability in SPPS, evaluating key parameters such as resin swelling, reagent solubility, and reaction performance. chemrxiv.orgresearchgate.netacs.org

Green Solvent Candidate Key Findings and Status
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable sources; has shown promise as a DMF alternative. unipd.itacs.org
Cyclopentyl methyl ether (CPME) Considered a greener ether solvent; evaluated for SPPS. acs.org
γ-Valerolactone (GVL) Bio-derived solvent; can be an excellent alternative but may have stability issues with bases over time. frontiersin.orgchemrxiv.orgacs.org
N-Butylpyrrolidinone (NBP) Similar characteristics to NMP but not classified as reprotoxic. chemrxiv.org
Dimethyl Sulfoxide (DMSO) Used in binary mixtures to improve reagent solubility and resin swelling. nih.govresearchgate.net
Dipropyleneglycol dimethylether (DMM) Biodegradable with low toxicity; demonstrated to be a valuable alternative to DMF. researchgate.net

Solvent Reduction Protocols: "In-situ" Fmoc removal protocols, where the deprotection base is added directly to the coupling cocktail without an intermediate washing step, can significantly reduce solvent consumption—by as much as 60-75%. d-nb.infouco.esrsc.org

Energy Efficiency: The use of microwave induction heating can not only accelerate synthesis but also be more energy-efficient than conventional heating methods. semanticscholar.orgresearchgate.net

Solvent Recycling: For large-scale industrial production, the ability to recycle solvents, particularly during the purification stages (e.g., recycling acetonitrile from HPLC), is critical for improving sustainability. acs.org

Water-Based Synthesis: A frontier in green peptide chemistry is the development of protecting groups, like the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, that enable SPPS to be performed under aqueous conditions. aalto.fi

These sustainable practices are essential for the future of peptide manufacturing, aiming to reduce costs, improve safety, and minimize the environmental impact of producing these valuable molecules.

Rational Design Principles for Novel Di-Fmoc Amino Acid Based Materials

The Fmoc group, originally conceived as a protecting group for synthesis, has found a second life as a powerful motif for directing the self-assembly of amino acids and short peptides into functional biomaterials. aalto.fi The planar, aromatic structure of the fluorenyl group promotes strong π-π stacking interactions, which, in concert with hydrogen bonding between the amino acid backbones, drives the hierarchical assembly of these small molecules into ordered nanostructures such as fibers, ribbons, and nanotubes. researchgate.net These nanostructures can entangle to form three-dimensional networks that trap large amounts of water, resulting in the formation of supramolecular hydrogels. unipd.it

The rational design of these materials involves the precise selection of the amino acid component to control the properties of the resulting hydrogel. The specific side chain of the amino acid dictates the hydrophobicity, charge, and potential for specific interactions within the self-assembled structure, thereby influencing the gel's mechanical strength, stability, and responsiveness. Di-Fmoc derivatives, such as this compound, offer unique possibilities for creating cross-linked or functionalized materials due to the presence of multiple assembly-directing groups and reactive sites.

A key area of innovation is the design of "smart" hydrogels that respond to specific environmental stimuli. This is achieved by incorporating amino acids whose properties change in response to triggers like pH, temperature, light, redox potential, or the presence of specific enzymes or metal ions. researchgate.netnih.govrsc.orgacs.org

pH-Responsiveness: Incorporating acidic (e.g., Asp) or basic (e.g., Lys) residues allows for pH-controlled assembly and disassembly, as changes in pH alter the protonation state and electrostatic interactions of the molecules. researchgate.netacs.orgacs.org

Redox-Responsiveness: Cysteine and its derivatives are particularly valuable for creating redox-responsive materials. The thiol group can be oxidized to form disulfide bonds, which can act as cross-links to stabilize the hydrogel. nih.gov This process is often reversible upon addition of a reducing agent, allowing the gel's properties to be switched on and off. Recent work has shown that even the oxidation of a cysteine derivative to its diastereomeric sulfoxides can dramatically alter self-assembly propensity and trigger autonomous gel–sol–gel transitions. chemrxiv.orgchemrxiv.org

Multi-Stimuli Responsiveness: By combining different responsive amino acids or co-assembling multiple components, materials can be designed to react to several stimuli simultaneously, opening up possibilities for sophisticated applications in drug delivery and tissue engineering. researchgate.netd-nb.info

The ability to rationally design these self-assembling systems based on a fundamental understanding of intermolecular forces allows for the creation of bespoke materials with tailored properties for a wide range of biomedical applications. frontiersin.org

Emerging Bioorthogonal Chemistries Compatible with Fmoc-Protected Structures

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the precise labeling, tracking, and manipulation of biomolecules in their natural environment. A critical requirement for the application of bioorthogonal chemistry to synthetic peptides is that the protecting groups used during synthesis must be compatible with the bioorthogonal ligation chemistry, and vice versa.

The Fmoc/tBu strategy is generally well-suited for the incorporation of amino acids bearing bioorthogonal handles, as the mild base deprotection of the Fmoc group and the final acid cleavage are orthogonal to many popular bioorthogonal reactions. This compatibility allows for the synthesis of peptides containing moieties such as azides, alkynes, or strained alkenes, which can then be selectively modified post-synthetically.

Several key bioorthogonal reactions are frequently used with Fmoc-synthesized peptides:

Bioorthogonal Reaction Reactive Partners Key Features & Compatibility
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide and terminal AlkyneHighly efficient and specific "click" reaction. Requires a copper catalyst, which can be a concern for in-vivo applications. Compatible with Fmoc synthesis.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and a strained Alkyne (e.g., cyclooctyne)"Copper-free" click chemistry, highly suitable for live-cell applications. Compatible with Fmoc synthesis.
Inverse-electron-demand Diels-Alder Reaction Tetrazine and a strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics. Compatible with Fmoc synthesis.
Staudinger Ligation Azide and a phosphineOne of the first bioorthogonal reactions developed. Compatible with Fmoc synthesis.

The challenge often lies in the strategic placement of protecting groups. For instance, if a lysine (B10760008) side chain is to be modified with a bioorthogonal handle, a protecting group that can be removed orthogonally to both the Nα-Fmoc group and the permanent side-chain protecting groups (like tBu) is required. This allows for selective deprotection and modification of that specific lysine residue while the peptide is still on the solid support or after cleavage.

The synergy between Fmoc-SPPS and bioorthogonal chemistry provides a powerful platform for creating complex, functional biomolecules. It enables the construction of peptide-drug conjugates, the attachment of imaging agents, the cyclization of peptides, and the surface modification of biomaterials with high precision and efficiency. As new bioorthogonal reactions are developed, their compatibility with established Fmoc synthesis protocols will be a key factor in their widespread adoption by the peptide science community.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Di-Fmoc-S-(2-aminoethyl)-L-cysteine with high purity?

  • Methodology : Synthesis typically involves sequential protection of cysteine residues. First, the thiol group of L-cysteine is modified with a 2-aminoethyl moiety, followed by Fmoc (fluorenylmethyloxycarbonyl) protection of the α-amino group. Critical steps include:

  • Use of orthogonal protecting groups (e.g., Acm for thiols) to avoid side reactions .
  • Monitoring reaction progress via HPLC or LC-MS to ensure complete Fmoc incorporation .
  • Purification via reverse-phase chromatography or recrystallization to achieve >98% purity, as validated by NMR and mass spectrometry .
    • Data Table :
Reagent/ConditionPurposeOptimal Parameters
Fmoc-ClAmino protectionpH 8.5–9.0, 0°C to RT
DCC/DMAPCoupling agent1:1.2 molar ratio (substrate:reagent)

Q. How can researchers characterize the stability of this compound under experimental conditions?

  • Methodology : Stability studies should assess:

  • pH sensitivity : Use buffered solutions (pH 4–10) and monitor degradation via UV-Vis spectroscopy (Fmoc absorption at 265–300 nm) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the Fmoc group .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzymatic incorporation studies involving this compound?

  • Case Study : In Bacillus subtilis, S-(2-aminoethyl)-L-cysteine is incorporated via LysRS2 but not LysRS1 due to substrate specificity differences . Contradictions arise if studies use mixed synthetase systems.
  • Resolution :

  • Use in vitro aminoacylation assays with purified LysRS isoforms to confirm substrate specificity .
  • Validate incorporation via radiolabeled amino acids or Edman degradation .
    • Data Table :
ParameterLysRS1 ActivityLysRS2 Activity
IC₅₀ (S-(2-aminoethyl)-L-cysteine)>10 mM0.5 mM

Q. How does the steric bulk of the Fmoc group impact peptide chain elongation in solid-phase synthesis?

  • Methodology :

  • Compare coupling efficiencies using this compound vs. Boc-protected analogs.
  • Monitor stepwise yields via Kaiser test or FTIR for free amine detection .
  • Adjust coupling times (e.g., 2–4 hours) and use microwave-assisted synthesis to mitigate steric hindrance .

Q. What analytical techniques differentiate this compound from common byproducts?

  • Methodology :

  • IR Spectroscopy : Identify S–H bends (2500–2600 cm⁻¹) to detect unmodified cysteine residues .
  • X-ray Crystallography : Resolve Fmoc group orientation and confirm covalent modifications .
  • Mass Spectrometry : Detect impurities like deprotected species (Δ m/z = 238.3 for Fmoc loss) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra for modified cysteine derivatives?

  • Root Cause : Van der Waals interactions and temperature/pressure effects during measurement can shift peaks (e.g., S–S stretches in cystine vs. S–H bends in cysteine) .
  • Resolution :

  • Perform DFT calculations at experimental temperatures (e.g., 300 K) to align theoretical predictions .
  • Use polarized IR to account for crystal anisotropy in solid-state samples .

Handling and Safety

Q. What protocols mitigate risks when handling this compound in aqueous solutions?

  • Guidelines :

  • Avoid prolonged exposure to moisture to prevent Fmoc cleavage; use anhydrous DMF or DMSO as solvents .
  • Wear nitrile gloves and flame-retardant lab coats to prevent skin sensitization (GHS Category 1) .
  • Store under inert gas (N₂/Ar) at –20°C to limit oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Di-Fmoc-S-(2-aminoethyl)-L-cysteine
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Di-Fmoc-S-(2-aminoethyl)-L-cysteine

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